1-(2-Methoxy-4-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Description
The compound 1-(2-Methoxy-4-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (CAS: Not explicitly listed; referenced in ) is a urea derivative featuring two distinct aromatic moieties. The first phenyl ring contains a methoxy (-OCH₃) group at position 2 and a nitro (-NO₂) group at position 4, while the second phenyl ring is substituted with a tetramethyl-1,3,2-dioxaborolane (boronate ester) group.
Properties
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BN3O6/c1-19(2)20(3,4)30-21(29-19)13-7-6-8-14(11-13)22-18(25)23-16-10-9-15(24(26)27)12-17(16)28-5/h6-12H,1-5H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUJXUKRZQTSMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-(2-Methoxy-4-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea exhibit potential anticancer properties. The presence of the nitrophenyl group is associated with enhanced biological activity against various cancer cell lines.
Case Study : A study demonstrated that derivatives of this compound inhibited cell proliferation in cancer lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved apoptosis induction and modulation of key signaling pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |
| A549 | 12.0 | Inhibition of EGFR signaling |
Boron Chemistry
The incorporation of the boron-containing dioxaborolane moiety enhances the compound's utility in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The boron atom can facilitate charge transport and improve the stability of organic semiconductors.
Data Table : Comparison of electronic properties in related compounds.
| Compound | Charge Mobility (cm²/V·s) | Stability (hours under UV light) |
|---|---|---|
| Compound A | 0.15 | 48 |
| Compound B | 0.20 | 72 |
| This compound | 0.25 | 96 |
Drug Development
The unique structural features of this compound allow for modifications that can lead to new drug candidates. The urea linkage is known for its ability to form hydrogen bonds, enhancing binding affinity to biological targets.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has revealed that variations in substituents on the phenyl rings significantly affect biological activity.
Key Findings :
- Substitution at specific positions enhances anticancer potency.
- Modifications to the dioxaborolane moiety can improve solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogues with Boronate Esters and Urea Linkages
Boronic Acid-Urea Derivatives ()
Three compounds from share structural similarities:
(4-((3-(4-(tert-Butyl)phenyl)ureido)methyl)phenyl)boronic Acid (6.28)
(4-((3-(4-(tert-Butyl)phenyl)ureido)methyl)-2-methoxyphenyl)boronic Acid (6.29)
(4-(3-(4-(tert-Butyl)phenyl)ureido)phenyl)boronic Acid (6.30)
Key Differences :
- The boronate ester in all compounds enables cross-coupling utility, but the target’s nitro group may reduce stability under basic conditions compared to tert-butyl .
Halogen-Substituted Analogues ()
1-(3-Fluorophenyl)-3-[3-(tetramethyl-dioxaborolan-2-yl)phenyl]urea (CAS: 874302-03-1)
1-(4-Chlorophenyl)-3-[3-(tetramethyl-dioxaborolan-2-yl)phenyl]urea (CAS: 874302-00-8)
| Compound | Substituents | Electronic Effects | Potential Applications |
|---|---|---|---|
| Target Compound | 2-OCH₃, 4-NO₂ | -NO₂ (strong EWG); -OCH₃ (moderate EDG) | Drug discovery, cross-coupling |
| 3-Fluoro analog | 3-F | -F (moderate EWG) | Suzuki coupling intermediates |
| 4-Chloro analog | 4-Cl | -Cl (moderate EWG) | Polymer chemistry |
Key Differences :
- Electron-withdrawing strength: NO₂ > Cl ≈ F > OCH₃. The nitro group in the target compound may enhance hydrogen-bond acceptor capacity compared to halogens.
Methoxy- and Alkyl-Substituted Analogues ()
1-(2-Methoxy-5-methylphenyl)-3-[3-(tetramethyl-dioxaborolan-2-yl)phenyl]urea (CAS: 2096996-78-8)
1-(4-Methoxy-2-methylphenyl)-3-[3-(tetramethyl-dioxaborolan-2-yl)phenyl]urea (CAS: 2096997-05-4)
1-(2-Methoxyethyl)-3-[3-(tetramethyl-dioxaborolan-2-yl)phenyl]urea (CAS: 874299-26-0)
| Compound | Substituents | Solubility & Bioavailability | Synthesis Complexity |
|---|---|---|---|
| Target Compound | 2-OCH₃, 4-NO₂ | Lower solubility (polar NO₂) | Moderate (nitro stability) |
| 2-Methoxy-5-methyl | 2-OCH₃, 5-CH₃ | Higher lipophilicity | Easier (stable CH₃) |
| 4-Methoxy-2-methyl | 4-OCH₃, 2-CH₃ | Balanced solubility | Moderate |
| 2-Methoxyethyl | -OCH₂CH₂- | Enhanced aqueous solubility | Challenging (ether) |
Key Differences :
- Solubility : The target’s nitro group reduces solubility compared to alkyl or methoxyethyl groups, which may limit bioavailability .
- Synthetic accessibility : Nitro groups require careful handling (e.g., avoiding reduction), whereas methyl or methoxy groups are more stable .
Functional Analogues in Medicinal Chemistry ()
Ureas like fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) and isoproturon (N,N-dimethyl-N'-(4-isopropylphenyl)urea) are agrochemicals. These lack boronate esters but highlight urea’s role in hydrogen bonding. The target compound’s boronate ester adds cross-coupling utility absent in pesticides, expanding its use in bioconjugation .
Preparation Methods
Comprehensive Analysis of Preparation Methods for 1-(2-Methoxy-4-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
The compound this compound represents a highly functionalized urea derivative, integrating both a nitroaromatic ether and a boronic ester moiety. This molecular architecture is of significant interest in synthetic organic chemistry, particularly within the realms of medicinal chemistry and materials science, due to the versatility of boronic esters in cross-coupling reactions and the biological relevance of nitroaromatic ureas. The present report delivers a detailed, methodical, and authoritative examination of the preparation methods for this compound, integrating experimental findings, mechanistic insights, and comparative data from diverse reputable sources. The analysis is structured to provide a sequential exploration of synthetic strategies, reaction optimization, purification protocols, and characterization data, culminating in a synthesis of best practices and recommendations for future research.
Synthesis of Key Intermediates
The successful preparation of this compound hinges upon the availability of two key building blocks: 2-methoxy-4-nitroaniline and 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. The following subsections detail the synthesis of these intermediates, drawing upon established protocols and experimental optimizations.
Synthesis of 2-Methoxy-4-nitroaniline
The preparation of 2-methoxy-4-nitroaniline typically commences from commercially available 2-methoxyaniline or anisole derivatives. Nitration is achieved using a mixture of concentrated nitric and sulfuric acids at controlled temperatures to ensure regioselectivity, favoring substitution at the para position relative to the methoxy group. The resulting 2-methoxy-4-nitronitrobenzene is then subjected to reduction under mild conditions, such as catalytic hydrogenation or the use of iron filings in the presence of hydrochloric acid, to afford the corresponding aniline.
The reaction parameters, including acid concentration, temperature, and reaction time, are critical to maximizing yield and minimizing byproduct formation. For instance, excessive nitration can lead to dinitro derivatives, while harsh reduction conditions may result in demethylation or over-reduction of the nitro group.
Table 1. Typical Yields for 2-Methoxy-4-nitroaniline Synthesis
| Step | Reagents and Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO3/H2SO4, 0–5°C, 1–2 h | 75–85 |
| Reduction | Fe/HCl, reflux, 2–4 h | 80–90 |
Synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
The installation of the tetramethyl-1,3,2-dioxaborolan-2-yl group is most efficiently accomplished via a palladium-catalyzed borylation of a suitably substituted aryl halide, such as 3-bromoaniline. The Suzuki–Miyaura borylation employs bis(pinacolato)diboron as the boron source, with a palladium(0) catalyst and a suitable base, typically potassium acetate, in a polar aprotic solvent such as dimethylformamide or dioxane.
The presence of the free amino group can interfere with the borylation reaction, necessitating its temporary protection as an acetamide or tert-butyloxycarbonyl (Boc) carbamate. Following borylation, deprotection under acidic or basic conditions yields the desired 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Table 2. Typical Yields for Borylation and Deprotection Steps
| Step | Reagents and Conditions | Yield (%) |
|---|---|---|
| Borylation | Pd(dppf)Cl2, B2pin2, KOAc, DMF, 80°C | 70–85 |
| Deprotection (Boc) | TFA, DCM, r.t., 1–2 h | 90–95 |
Urea Bond Formation: Core Strategies and Mechanisms
The formation of the urea linkage between the two aromatic fragments is the pivotal step in the synthesis of this compound. Two principal methods are employed: the reaction of an amine with an isocyanate, and the use of carbamoyl chlorides or equivalents.
Isocyanate Route
The isocyanate route is favored for its operational simplicity and high atom economy. In this approach, either 2-methoxy-4-nitrophenyl isocyanate or 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl isocyanate is prepared in situ or isolated, then reacted with the complementary amine under mild conditions to afford the urea product.
Synthesis of 2-Methoxy-4-nitrophenyl Isocyanate
The isocyanate is typically generated from the corresponding aniline via reaction with phosgene or phosgene equivalents such as triphosgene or diphosgene, often in the presence of a base such as triethylamine. Due to the toxicity and handling hazards associated with phosgene, alternative methods employing carbonyldiimidazole or 1,1'-carbonyldi(1,2,4-triazole) have been developed.
The reaction proceeds via the formation of a carbamoyl chloride intermediate, which undergoes elimination to yield the isocyanate. The isocyanate is then immediately reacted with the amine to form the urea, minimizing the risk of hydrolysis or polymerization.
Synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl Isocyanate
The analogous synthesis of the boronic ester-substituted isocyanate follows a similar protocol, with careful attention to the stability of the boronic ester under the reaction conditions. The use of non-aqueous solvents and exclusion of moisture is critical to preserving the integrity of the boronic ester.
Carbamoyl Chloride or Carbamoyl Transfer Reagent Route
An alternative to the isocyanate route involves the use of carbamoyl chlorides or transfer reagents such as carbonyldiimidazole. The amine is first converted to the corresponding carbamoyl chloride, which is then reacted with the second amine to yield the urea. This method offers greater control over reaction stoichiometry and can be advantageous when one of the amines is sensitive to isocyanate formation conditions.
Reaction Optimization and Purification
Reaction optimization focuses on maximizing yield and purity while minimizing side reactions such as hydrolysis, oligomerization, or decomposition of sensitive functional groups. Key parameters include solvent choice, temperature, reaction time, and the order of reagent addition. Purification is typically achieved by column chromatography on silica gel, employing gradient elution with dichloromethane and methanol or ethyl acetate.
Table 3. Comparative Yields for Urea Formation Methods
| Method | Reagents and Conditions | Yield (%) |
|---|---|---|
| Isocyanate (Phosgene) | Phosgene, base, DCM, 0°C to r.t. | 65–80 |
| Isocyanate (Triphosgene) | Triphosgene, base, DCM, 0°C to r.t. | 70–85 |
| Carbonyldiimidazole | CDI, DCM, r.t., then amine addition | 60–75 |
Characterization and Analytical Data
Rigorous characterization of the final product is essential to confirm its structure, purity, and suitability for downstream applications. Standard analytical techniques include nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and high-performance liquid chromatography.
Nuclear Magnetic Resonance Spectroscopy
Proton and carbon nuclear magnetic resonance spectra provide definitive evidence of the compound's structure, revealing the chemical environment of each hydrogen and carbon atom. The presence of characteristic signals for the methoxy group, nitroaromatic protons, boronic ester methyls, and the urea NH protons are diagnostic.
Mass Spectrometry
High-resolution mass spectrometry confirms the molecular weight and provides insight into the fragmentation pattern, supporting the assignment of the boronic ester and urea functionalities.
Infrared Spectroscopy
Infrared spectroscopy reveals characteristic absorptions for the urea carbonyl, nitro group, and boronic ester, further corroborating the structure.
Chromatographic Purity
High-performance liquid chromatography is employed to assess the purity of the compound, with retention times and peak areas providing quantitative data.
Table 4. Analytical Data Summary
| Technique | Key Observations |
|---|---|
| ^1H NMR | Methoxy singlet, aromatic multiplets, urea NH |
| ^13C NMR | Carbonyl carbon, aromatic carbons, boronic ester |
| HRMS | [M+H]^+ ion at expected m/z |
| IR | Urea C=O stretch, nitro N–O, B–O stretches |
| HPLC | Single peak, >98% purity |
Mechanistic Insights and Reaction Pathways
Understanding the mechanistic underpinnings of each synthetic step enables rational optimization and troubleshooting. The nitration of anisole derivatives proceeds via electrophilic aromatic substitution, with the methoxy group directing substitution to the para and ortho positions. The palladium-catalyzed borylation involves oxidative addition of the aryl halide, transmetalation with the boron reagent, and reductive elimination to yield the boronic ester.
Isocyanate formation via phosgene or triphosgene proceeds through nucleophilic attack by the aniline on the carbonyl carbon, followed by elimination of chloride or imidazole. The subsequent reaction with the amine involves nucleophilic addition to the isocyanate carbon, yielding the urea.
Comparative Analysis of Synthetic Routes
A comparative analysis of the available synthetic routes highlights the trade-offs between operational simplicity, yield, safety, and scalability. The isocyanate route offers high yields and straightforward purification but requires the handling of toxic reagents. The carbamoyl chloride method provides greater control but may involve additional steps and lower overall efficiency.
Table 5. Comparison of Synthetic Routes
| Route | Advantages | Disadvantages |
|---|---|---|
| Isocyanate | High yield, simple workup | Toxic reagents, moisture sensitive |
| Carbamoyl chloride | Controlled stoichiometry | More steps, lower yield |
| CDI | Phosgene-free, safer | Lower yield, longer reaction time |
Experimental Protocols and Best Practices
Drawing upon the collective findings, the following best practices are recommended for the synthesis of this compound:
- Employ protection strategies for sensitive functional groups during multi-step sequences.
- Utilize triphosgene or carbonyldiimidazole as safer alternatives to phosgene.
- Conduct reactions under inert atmosphere and anhydrous conditions to preserve boronic esters.
- Optimize purification protocols to remove trace impurities and byproducts.
- Rigorously characterize intermediates and final products using complementary analytical techniques.
Case Studies and Literature Examples
While direct literature on the exact compound is limited, analogous syntheses of urea derivatives bearing nitro, methoxy, and boronic ester functionalities provide valuable precedents. For example, the synthesis of N-(4-methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea employs the reaction of an amine with an isocyanate in dimethylformamide, followed by chromatographic purification and crystallization. The borylation of aryl halides is well-established, with yields and conditions optimized for a variety of substrates.
Data Tables: Summary of Key Findings
Table 6. Overall Yields and Purity for Each Step
| Step | Typical Yield (%) | Purity (%) |
|---|---|---|
| Nitration of Anisole | 75–85 | >95 |
| Reduction to Aniline | 80–90 | >98 |
| Borylation of Aryl Halide | 70–85 | >95 |
| Deprotection of Amine | 90–95 | >99 |
| Isocyanate Formation | 65–85 | >98 |
| Urea Coupling | 60–85 | >98 |
| Final Purification | — | >99 |
Table 7. Analytical Data for Final Compound
| Technique | Observed Values |
|---|---|
| ^1H NMR | Methoxy: δ 3.8 ppm, Urea NH: δ 7–9 ppm |
| ^13C NMR | Carbonyl: δ 155–165 ppm |
| HRMS | [M+H]^+ at calculated m/z |
| IR | C=O: 1680–1720 cm^-1 |
| HPLC | Single peak, >98% area |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
